Evidence Dimension 1: Validated Utility as a Key Intermediate in MELK Inhibitor Synthesis — Direct Patent Linkage
Methyl 2-(1,5-naphthyridin-2-yl)acetate is explicitly claimed and utilized as a synthetic intermediate in the preparation of 1,5-naphthyridine-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors. The U.S. patent US9067937B2, which discloses compounds with potent MELK inhibitory activity (with some derivatives demonstrating IC50 values as low as 0.7 nM against MELK [1]), identifies the 2-acetate-substituted 1,5-naphthyridine scaffold as a critical precursor for constructing the active pharmacophore [2]. This direct patent linkage provides a validated synthetic route and a defined biological target, a level of provenance that is absent for most commercially available 1,5-naphthyridine analogs lacking such explicit documentation. In contrast, regioisomeric analogs, such as 1,8-naphthyridine derivatives or 1,5-naphthyridines substituted at alternative positions, are not specified as intermediates in this patent family and would therefore require de novo validation of their synthetic compatibility and biological activity.
| Evidence Dimension | Documented utility as a synthetic intermediate in a specific patent family with defined biological target |
|---|---|
| Target Compound Data | Explicitly claimed as a synthetic intermediate in US9067937B2 for the preparation of MELK inhibitors; associated with compounds exhibiting MELK IC50 values as low as 0.7 nM |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine (CAS 254-79-5); 1,8-naphthyridine regioisomers; 1,5-naphthyridine analogs with alternative substitution patterns |
| Quantified Difference | Target compound has direct patent linkage to a validated therapeutic target (MELK inhibition) with nanomolar potency data (IC50 = 0.7 nM for the final optimized compound); comparators lack this specific documented synthetic utility and associated potency benchmark |
| Conditions | Patent US9067937B2 disclosure; MELK kinase inhibition assay |
Why This Matters
Procurement of this specific compound, rather than a generic 1,5-naphthyridine building block, provides a scientifically validated entry point into a documented kinase inhibitor program, reducing synthetic risk and enabling direct comparison to established SAR data.
- [1] BindingDB. Ki Summary for MELK Inhibitor Associated with US9067937. IC50 = 0.7 nM. Data extracted from Matsuo, Y.; Hisada, S.; Nakamura, Y.; Ahmed, F.; Walker, J. R.; Huntley, R. 1,5-Naphthyridine Derivatives and MELK Inhibitors Containing the Same. U.S. Patent US9067937B2, June 30, 2015. View Source
- [2] Matsuo, Y.; Hisada, S.; Nakamura, Y.; Ahmed, F.; Walker, J. R.; Huntley, R. 1,5-Naphthyridine Derivatives and MELK Inhibitors Containing the Same. U.S. Patent US9067937B2, June 30, 2015. View Source
